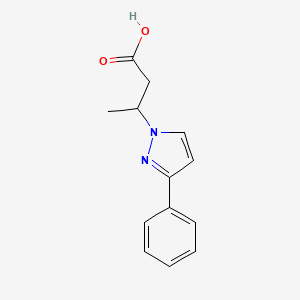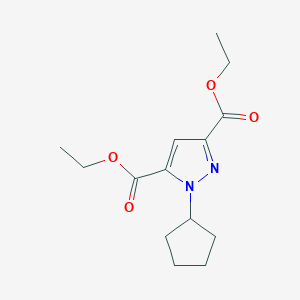![molecular formula C16H13ClF3N3O2 B10910194 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910194.png)
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Attachment of the Proline Moiety: The final step involves coupling the pyrimidine derivative with proline using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine
Comparison: 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13ClF3N3O2 |
|---|---|
Molecular Weight |
371.74 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25) |
InChI Key |
AVKPJZHXEUIJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10910122.png)
![[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol](/img/structure/B10910126.png)
![4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10910128.png)
methanone](/img/structure/B10910132.png)
![N-cyclopropyl-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10910134.png)
![5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B10910138.png)
![3-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10910153.png)
![4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10910158.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910159.png)
![N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910169.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10910172.png)

![[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10910178.png)
